3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine
Description
Properties
IUPAC Name |
3-[(4-methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C13H18N2O/c1-16-10-4-2-9(3-5-10)6-15-7-11-12(8-15)13(11)14/h2-5,11-13H,6-8,14H2,1H3 | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
SGOHAKLJRYWYME-UHFFFAOYSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
COC1=CC=C(C=C1)CN2CC3C(C2)C3N | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C13H18N2O | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
218.29 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Preparation Methods
Cyclopropanation-Based Construction of the Azabicyclo[3.1.0]hexane Core
Intramolecular Cyclopropanation : The bicyclic core is commonly synthesized via copper-mediated intramolecular cyclopropanation of N-allyl enamines or related precursors. This method uses copper(I) bromide (CuBr) under aerobic conditions or copper(II) bromide (CuBr₂) with oxidants such as iodosylbenzene (PhIO₂) to catalyze cyclopropane ring formation, yielding the 3-azabicyclo[3.1.0]hexane scaffold with moderate to high yields (60–85%).
Mechanistic Insight : The copper catalyst facilitates carbene transfer or radical cyclization to close the three-membered ring, embedding the nitrogen atom in the bicyclic structure.
Nucleophilic Substitution and Functionalization
Substitution on Nitropolychlorobutadiene Derivatives : Functionalized bicyclic amines can be synthesized by nucleophilic substitution reactions where bicyclic amines (e.g., N,N-dibenzyl-3-azabicyclo[3.1.0]hexan-6-amine) react with nitropolychlorobutadiene derivatives in methanol. This method achieves high isolated yields (~80%) and allows introduction of substituents at defined positions.
Introduction of the 4-Methoxybenzyl Group : The 4-methoxyphenylmethyl substituent can be installed via alkylation of the bicyclic amine nitrogen or carbon centers using 4-methoxybenzyl halides under basic conditions (e.g., potassium carbonate in polar aprotic solvents like N,N-dimethylformamide at elevated temperatures around 130 °C).
Multi-Step Synthetic Routes via Polyhalogenated Nitrobutadienes
Stepwise Synthesis via Polyhalogenated Nitrobutadienes : An alternative approach involves the reaction of arylhydrazines with nitro-substituted butadienes to form trichlorobutene intermediates, followed by elimination and intramolecular nucleophilic substitution to form pyrazoline intermediates. Subsequent elimination steps yield the bicyclic 6-amino-3-azabicyclo[3.1.0]hexane derivatives.
This method is particularly useful for synthesizing highly functionalized heterocycles with the rigid bicyclic amine moiety, allowing for structural diversity.
Comparative Data Table of Preparation Methods
Research Findings and Optimization Notes
Yield Optimization : Reaction conditions such as solvent choice, temperature, and catalyst loading critically affect yields. For example, copper-mediated cyclopropanation benefits from controlled oxygen levels and catalyst purity to maximize conversion.
Stereochemical Control : Enantioselective synthesis can be achieved using chiral ligands in metal-catalyzed cyclopropanation, enabling preparation of optically active bicyclic amines, although this is more commonly reported for related compounds rather than the exact 4-methoxyphenyl derivative.
Functional Group Compatibility : The presence of the methoxy group on the phenyl ring requires mild alkylation conditions to prevent demethylation or side reactions. Polar aprotic solvents and mild bases are preferred.
Purification and Characterization : Products are typically purified by chromatographic methods and characterized by NMR spectroscopy and X-ray crystallography to confirm the bicyclic structure and substitution pattern.
Chemical Reactions Analysis
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine undergoes various chemical reactions, including:
Oxidation: This reaction typically involves reagents like potassium permanganate or chromium trioxide, leading to the formation of oxidized derivatives.
Reduction: Common reducing agents include lithium aluminum hydride or sodium borohydride, resulting in reduced amine derivatives.
Scientific Research Applications
This compound has a wide range of scientific research applications:
Mechanism of Action
The mechanism of action of 3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine involves its interaction with molecular targets such as DNA and enzymes. For instance, derivatives like Duocarmycin SA and Yatakemycin exert their antitumor activity by alkylating DNA . The compound’s bicyclic structure allows it to fit into specific binding sites, disrupting normal cellular processes and leading to therapeutic effects.
Comparison with Similar Compounds
Structural Features and Substituent Variations
The table below highlights key structural differences between the target compound and similar bicyclic amines:
Key Observations :
- Substituent Effects : The 4-methoxyphenylmethyl group in the target compound introduces electron-donating and steric effects distinct from benzyl (e.g., in ) or alkyl (e.g., ) substituents.
- Pharmacological Relevance : Compounds like those in demonstrate that substituent choice (e.g., dichlorophenyl) critically impacts activity as CNS agents.
Physicochemical Properties
Limited data are available for the target compound, but analogs provide insights:
- 3-Benzyl-3-azabicyclo[3.1.1]heptan-6-amine (): Boiling point 108–111 °C at 1 mm Hg; colorless liquid.
- EXO-3-Methyl-6-amino derivative (): Molecular weight 112.17 g/mol; solid at room temperature.
- Ethyl 3-azabicyclo[3.1.0]hexane-6-carboxylate hydrochloride (): Solubility in polar solvents due to ionic character.
The 4-methoxyphenyl group in the target compound likely increases molecular weight (~265 g/mol estimated) and lipophilicity (clogP ~2.5), favoring blood-brain barrier penetration.
Pharmacological Potential
Biological Activity
3-[(4-Methoxyphenyl)methyl]-3-azabicyclo[3.1.0]hexan-6-amine is a bicyclic compound characterized by an azabicyclo structure, incorporating a nitrogen atom within its framework. This compound has gained attention for its potential biological activity, particularly in modulating neurotransmitter systems, which may have implications in treating neurological disorders.
Chemical Structure and Properties
The molecular formula of this compound is with a molar mass of approximately 203.30 g/mol. The compound features a methoxyphenyl group that enhances its lipophilicity and potential receptor interactions.
| Property | Value |
|---|---|
| Molecular Formula | C13H19N |
| Molar Mass | 203.30 g/mol |
| CAS Number | 2089245-68-9 |
| IUPAC Name | This compound |
Biological Activity
Research indicates that this compound exhibits significant biological activity through its interaction with various neurotransmitter systems, particularly those associated with dopamine signaling pathways.
The compound's structural similarity to known tropane alkaloids suggests potential interactions with dopamine transporters (DAT) and other receptors involved in neurological processes. Preliminary studies indicate that it may act as a moderate inhibitor of dopamine reuptake, similar to compounds like methylphenidate and cocaine, which are known for their stimulant effects.
Case Studies and Research Findings
Several studies have focused on the pharmacological profiles of related compounds, providing insights into the potential therapeutic applications of this compound.
- Dopaminergic Activity : A study examining the effects of structurally similar compounds found that modifications in the azabicyclo structure significantly influenced their affinity for dopamine receptors, suggesting that this compound could have enhanced dopaminergic activity compared to its analogs .
- Neuroprotective Effects : Research has indicated that compounds with similar bicyclic structures exhibit neuroprotective properties in models of neurodegenerative diseases, potentially due to their ability to modulate glutamate receptors alongside dopaminergic pathways .
Table 2: Comparative Analysis of Related Compounds
| Compound Name | Mechanism of Action | Therapeutic Use |
|---|---|---|
| Benzatropine | Inhibits dopamine transporters | Treatment of movement disorders |
| Cocaine | Potent stimulant; inhibits reuptake | Recreational use; abuse potential |
| Methylphenidate | Inhibits dopamine reuptake | ADHD treatment |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
